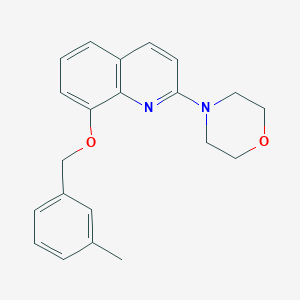

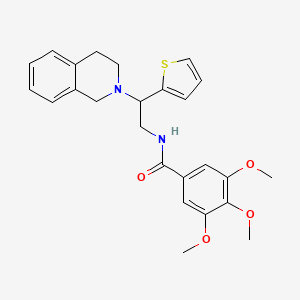

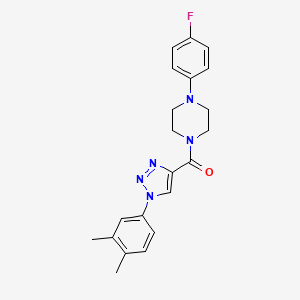

4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine” is a synthetic cannabinoid receptor agonist . It is based on the structure of quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis of quinolines often involves reactions with heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions .Chemical Reactions Analysis

In the metabolism of synthetic cannabinoid receptor agonists like “this compound”, ester hydrolysis is an important step in the Phase I metabolism . Monohydroxy and N-dealkyl metabolites of the ester hydrolysis products were detected as well as glucuronides .Wissenschaftliche Forschungsanwendungen

Metabolic Fate and Toxicological Screening

The study by Richter et al. (2022) investigates the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including QMMSB and QMiPSB, which share structural similarities with 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine. This research highlights the importance of understanding the metabolism of such compounds for toxicological screenings and the identification of suitable metabolites as screening targets. Ester hydrolysis and glucuronidation were identified as key metabolic pathways, with the involvement of various cytochrome P450 isozymes and human carboxylesterases, suggesting low potential for drug-drug interactions due to CYP inhibition (Richter et al., 2022).

Fluorophores in Biochemistry and Medicine

Aleksanyan and Hambardzumyan (2013) delve into the synthesis and transformations of quinoline derivatives, emphasizing their role as efficient fluorophores in biochemistry and medicine for studying biological systems. The pursuit of new, more sensitive, and selective compounds underscores the ongoing need for advancements in this area. Quinoline derivatives, including those structurally related to this compound, show promise as potential antioxidants and radioprotectors, demonstrating the versatility of this chemical structure in scientific research (Aleksanyan & Hambardzumyan, 2013).

Anti-Corrosion Applications

Douche et al. (2020) explore the anti-corrosion potential of 8-hydroxyquinoline derivatives, including compounds structurally similar to this compound, for protecting mild steel in acidic environments. The study combines gravimetric, electrochemical techniques, DFT, and molecular dynamics simulation to elucidate the mechanisms of corrosion inhibition. The findings reveal the significant protective effects of these compounds, highlighting their application in extending the lifespan of metal structures in corrosive conditions (Douche et al., 2020).

DNA-Dependent Protein Kinase Inhibition

Research on quinolinone and pyridopyrimidinone inhibitors by Barbeau et al. (2007) demonstrates the potential of these compounds, related to this compound, as inhibitors of DNA-dependent protein kinase. Such inhibitors are crucial for understanding the DNA repair mechanisms and developing therapeutic strategies against various cancers. The study utilizes a combination of synthesis methods to create potent inhibitors, shedding light on the therapeutic applications of quinoline derivatives in cancer treatment (Barbeau et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[8-[(3-methylphenyl)methoxy]quinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-16-4-2-5-17(14-16)15-25-19-7-3-6-18-8-9-20(22-21(18)19)23-10-12-24-13-11-23/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANGBMBQGCDNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)

![(E)-4-(Dimethylamino)-N-(thieno[3,2-b]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2824286.png)

![2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2824290.png)

![2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2824293.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)